![molecular formula C23H19N3O4 B7687882 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide](/img/structure/B7687882.png)
4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
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Overview
Description
4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as MO-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Scientific Research Applications
4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential use as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer. 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and asthma. Additionally, 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been shown to have fluorescent properties, making it a potential candidate for imaging applications.
Advantages and Limitations for Lab Experiments
4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has a number of advantages and limitations for laboratory experiments. Its high purity and high yield make it a suitable compound for scientific research applications. Additionally, its anti-inflammatory and anti-cancer properties make it a potential candidate for drug development. However, 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for the study of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of research is the development of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential applications as a fluorescent probe for imaging applications. Finally, the synthesis of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be optimized further to improve its solubility and yield, making it a more versatile compound for scientific research applications.
Synthesis Methods
The synthesis of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. The synthesis of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been optimized to yield high purity and high yields, making it a suitable compound for scientific research applications.
properties
IUPAC Name |
4-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-17-11-7-15(8-12-17)21-25-23(30-26-21)19-5-3-4-6-20(19)24-22(27)16-9-13-18(29-2)14-10-16/h3-14H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKEWJDQWGAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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